Functional Divergence of CreA Orthologs: A. nidulans-Specific Essential Domain Not Required in T. reesei
Deletion analysis of Aspergillus nidulans CreA identified a conserved region (amino acids 258–299) that is essential for growth on various carbon, nitrogen, and lipid sources in A. nidulans. However, this same region, when tested in the context of Trichoderma reesei Cre1, is not critical for function in A. nidulans [1]. This demonstrates species-specific functional requirements for the CreA protein that preclude the use of heterologous orthologs in A. nidulans-based strain engineering workflows.
| Evidence Dimension | Essentiality of conserved region (aa 258–299) for growth on alternative carbon sources |
|---|---|
| Target Compound Data | Essential; deletion results in growth defect |
| Comparator Or Baseline | Trichoderma reesei Cre1 ortholog: Not critical for function in A. nidulans |
| Quantified Difference | Functional requirement is species-specific; region is essential in A. nidulans CreA but dispensable in T. reesei Cre1 when expressed in A. nidulans |
| Conditions | Growth assays on diverse carbon, nitrogen, and lipid sources in A. nidulans |
Why This Matters
Users engineering A. nidulans for enzyme production must source the authentic A. nidulans CreA protein (CAS 144516-87-0) rather than a heterologous CreA/Cre1 ortholog, as the latter lacks the essential functional domain required for full regulatory activity in this host.
- [1] Roy, P., Lockington, R. A., & Kelly, J. M. (2008). CreA-mediated repression in Aspergillus nidulans does not require transcriptional auto-regulation, regulated intracellular localisation or degradation of CreA. Fungal Genetics and Biology, 45(5), 637–649. View Source
